1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea 1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea
Brand Name: Vulcanchem
CAS No.: 143214-66-8
VCID: VC21111909
InChI: InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25)
SMILES: C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3
Molecular Formula: C20H32N4O3S
Molecular Weight: 408.6 g/mol

1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea

CAS No.: 143214-66-8

Cat. No.: VC21111909

Molecular Formula: C20H32N4O3S

Molecular Weight: 408.6 g/mol

* For research use only. Not for human or veterinary use.

1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea - 143214-66-8

Specification

CAS No. 143214-66-8
Molecular Formula C20H32N4O3S
Molecular Weight 408.6 g/mol
IUPAC Name 1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea
Standard InChI InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25)
Standard InChI Key DWUSHNAJJBZDFT-UHFFFAOYSA-N
SMILES C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3
Canonical SMILES C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator